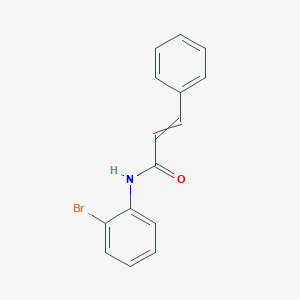

N-(2-bromophenyl)-3-phenylprop-2-enamide

Übersicht

Beschreibung

N-(2-bromophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides. This compound features a bromine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Enamides are known for their versatile applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromoaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2-bromoaniline and the acyl chloride group of cinnamoyl chloride. Commonly used bases include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of the bromine atom.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-bromophenyl)-3-phenylprop-2-enamide has the chemical formula C15H12BrNO. The presence of a bromine atom in the 2-position of the phenyl ring influences its reactivity and biological properties. The compound's structure allows for various interactions with biological targets, making it a valuable candidate for drug development.

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and isoniazid, highlighting its potential as an alternative antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | MIC (µM) | Target Organism |

|---|---|---|

| N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 27.38 | Mycobacterium tuberculosis |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | 16.58 | Staphylococcus aureus |

| N-(3-methylphenyl)-3-phenylprop-2-enamide | 33.71 | Staphylococcus aureus |

2.2 Anticonvulsant Properties

This compound has also been investigated for its anticonvulsant effects. Studies have shown that related compounds possess significant activity in various animal models of epilepsy, indicating a promising therapeutic potential for treating seizure disorders . The compound's mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways.

Mechanistic Studies

3.1 Mode of Action

The pharmacological effects of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, structural modifications have been linked to enhanced inhibition of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of serotonin and norepinephrine, providing therapeutic benefits in mood disorders.

Case Study: Anticonvulsant Activity Assessment

In a controlled study, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was evaluated for its anticonvulsant activity using the maximal electroshock test (MES) and other seizure models. The compound demonstrated effective seizure suppression at doses as low as 13.21 mg/kg in mouse models, suggesting a strong potential for further development as an anticonvulsant medication .

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorophenyl)-3-phenylprop-2-enamide

- N-(2-fluorophenyl)-3-phenylprop-2-enamide

- N-(2-iodophenyl)-3-phenylprop-2-enamide

Uniqueness

N-(2-bromophenyl)-3-phenylprop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct in its applications and effects.

Biologische Aktivität

N-(2-Bromophenyl)-3-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring and an amide functional group, contributing to its chemical reactivity and biological properties. The molecular formula is CHBrN, with a molecular weight of approximately 302.17 g/mol. Its structure can be represented as follows:

The presence of the bromine atom enhances the compound's binding affinity to various biological targets, making it a valuable candidate for therapeutic applications.

The mechanism of action of this compound primarily involves its interaction with monoamine oxidase enzymes. MAO is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound can potentially increase the levels of these neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease and depression.

Key Mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with active site residues in enzymes, leading to inhibition.

- Conformational Changes : It may induce conformational changes in enzyme structures, further affecting their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, it has been studied for its effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, showing comparable or superior activity to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The compound has also demonstrated potential anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine substitution on phenyl group | Potent MAO inhibitor, antimicrobial |

| N-(3-chlorophenyl)-3-phenylprop-2-enamide | Chlorine substitution on phenyl group | Similar MAO inhibitory profile |

| N-(4-fluorophenyl)-3-phenylprop-2-enamide | Fluorine substitution on phenyl group | Varying inhibitory effects |

| N-(phenethyl)-3-phenylprop-2-enamide | No halogen substitution | Different pharmacological profiles |

Case Studies and Research Findings

- Monoamine Oxidase Inhibition : A study demonstrated that this compound effectively inhibited MAO-B with an IC50 value indicating significant potency. This suggests its potential utility in treating mood disorders .

- Antimicrobial Testing : In vitro studies revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Studies : Research has indicated that treatment with this compound resulted in reduced viability of various cancer cell lines, supporting its role as a candidate for further anticancer drug development .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGNQEIHILPJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354139 | |

| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71910-51-5 | |

| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.